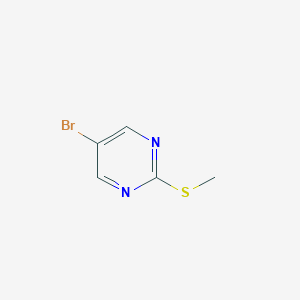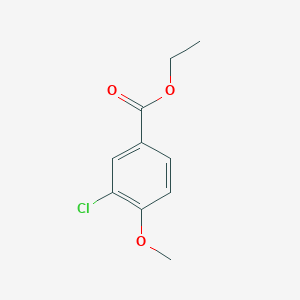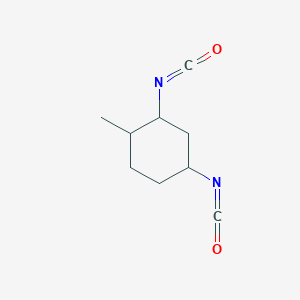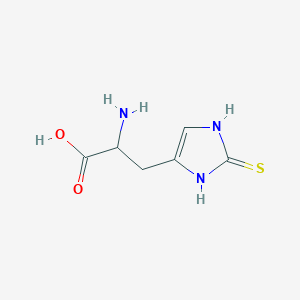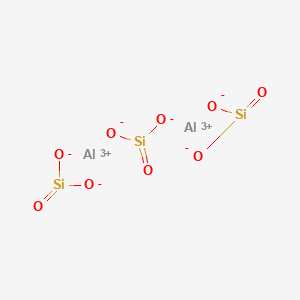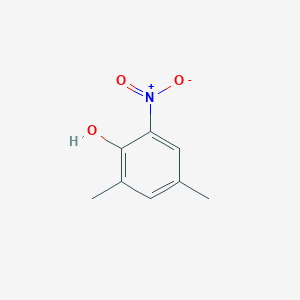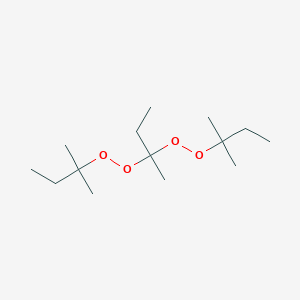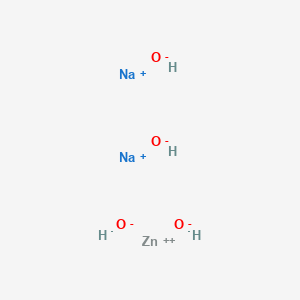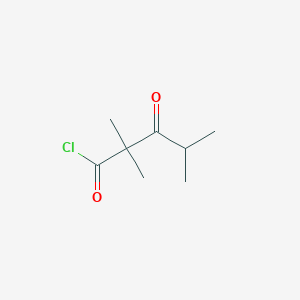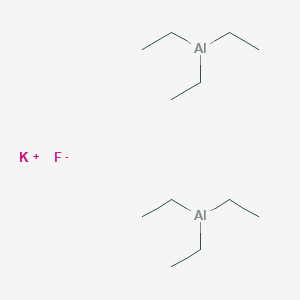
potassium mu-fluoro-bis(triethylaluminium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium mu-fluoro-bis(triethylaluminium) is a chemical compound used in scientific research for its unique properties. It is a highly reactive compound that is used in a variety of applications, including catalysis, organic synthesis, and material science. In
Mécanisme D'action
The mechanism of action of potassium mu-fluoro-bis(triethylaluminium) is not fully understood, but it is believed to act as a Lewis acid catalyst in many reactions. It has a high affinity for electron-rich compounds, which makes it useful in many organic reactions. It is also highly reactive, which makes it useful in reactions where a high degree of selectivity is required.
Effets Biochimiques Et Physiologiques
Potassium mu-fluoro-bis(triethylaluminium) is not used in biochemical or physiological research, as it is highly reactive and can be dangerous to handle. It has not been studied extensively in terms of its effects on living organisms, and there is little information available on its potential toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of potassium mu-fluoro-bis(triethylaluminium) is its high reactivity, which makes it useful in a wide range of chemical reactions. It is also relatively easy to synthesize, which makes it accessible to researchers. However, its high reactivity also makes it dangerous to handle, and it must be used with caution in the laboratory.
Orientations Futures
There are many potential future directions for research involving potassium mu-fluoro-bis(triethylaluminium). One area of interest is the development of new materials with unique properties, such as high strength and flexibility. Another area of interest is the development of new catalysts for organic synthesis, particularly in the production of pharmaceuticals and other high-value chemicals. Additionally, there is potential for research into the toxicity and environmental impact of potassium mu-fluoro-bis(triethylaluminium), which could help to inform safe handling practices and disposal methods.
Méthodes De Synthèse
Potassium mu-fluoro-bis(triethylaluminium) is synthesized by reacting potassium fluoride with triethylaluminium in anhydrous conditions. The reaction takes place in a solvent such as toluene or hexane, and the resulting compound is a white solid that is highly reactive. The synthesis method is relatively simple, but it requires careful handling due to the highly reactive nature of the compound.
Applications De Recherche Scientifique
Potassium mu-fluoro-bis(triethylaluminium) has a wide range of scientific research applications. It is used as a catalyst in organic synthesis, particularly in the production of polymers and other materials. It is also used in material science research, where it is used to create new materials with unique properties. Additionally, it is used in the production of electronic components and as a reagent in other chemical reactions.
Propriétés
Numéro CAS |
12091-08-6 |
|---|---|
Nom du produit |
potassium mu-fluoro-bis(triethylaluminium) |
Formule moléculaire |
C12H30Al2FK |
Poids moléculaire |
286.43 g/mol |
Nom IUPAC |
potassium;triethylalumane;fluoride |
InChI |
InChI=1S/6C2H5.2Al.FH.K/c6*1-2;;;;/h6*1H2,2H3;;;1H;/q;;;;;;;;;+1/p-1 |
Clé InChI |
MEHYFUNKDZKKHN-UHFFFAOYSA-M |
SMILES isomérique |
CC[Al](CC)CC.CC[Al](CC)CC.[F-].[K+] |
SMILES |
CC[Al](CC)CC.CC[Al](CC)CC.[F-].[K+] |
SMILES canonique |
CC[Al](CC)CC.CC[Al](CC)CC.[F-].[K+] |
Synonymes |
potassium mu-fluoro-bis(triethylaluminium) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



